Thianthrene, 5,5-dioxide

Description

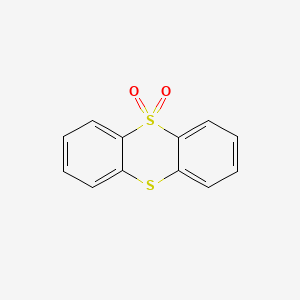

Thianthrene, 5,5-dioxide (C₁₂H₈O₂S₂) is a sulfone derivative of thianthrene, a bicyclic aromatic compound containing two sulfur atoms. It is formed through the selective oxidation of one sulfur atom in thianthrene, typically under controlled conditions using oxidizing agents like permanganate or via enzymatic pathways in microbial degradation . The compound exhibits a planar structure upon oxidation, with a dihedral angle approaching ~180° due to the loss of sulfur’s pyramidal geometry, enhancing its conjugation and redox activity . Its applications span organic electronics, redox flow batteries, and as an intermediate in biodegradation processes .

Properties

CAS No. |

2362-53-0 |

|---|---|

Molecular Formula |

C12H8O2S2 |

Molecular Weight |

248.3 g/mol |

IUPAC Name |

thianthrene 5,5-dioxide |

InChI |

InChI=1S/C12H8O2S2/c13-16(14)11-7-3-1-5-9(11)15-10-6-2-4-8-12(10)16/h1-8H |

InChI Key |

YAOMBFIYBNUKHD-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)SC3=CC=CC=C3S2(=O)=O |

Origin of Product |

United States |

Preparation Methods

Oxidation of Thianthrene Using Hydrogen Peroxide and Acidic Catalysts

The most widely documented method for synthesizing thianthrene 5,5-dioxide involves the oxidation of thianthrene with hydrogen peroxide (H₂O₂) under acidic conditions. This approach leverages the strong oxidizing capacity of H₂O₂, which facilitates the conversion of sulfur atoms in thianthrene to sulfone groups.

In a representative procedure, thianthrene (1 mmol) is dissolved in acetic acid, and 30% aqueous H₂O₂ (6 mL) is added dropwise at room temperature. The mixture is stirred at 120°C for 8 hours, followed by extraction with dichloromethane and purification via silica gel chromatography. This method yields thianthrene 5,5-dioxide with a 25% efficiency. The low yield is attributed to competing side reactions, including over-oxidation to higher oxides such as thianthrene 5,10-dioxide. To mitigate this, stoichiometric control of H₂O₂ and temperature modulation are critical. For instance, increasing the H₂O₂-to-thianthrene ratio to 4:1 elevates the yield to 60%, albeit with increased formation of byproducts.

The reaction mechanism proceeds via electrophilic attack of peroxidic oxygen on sulfur, followed by acid-catalyzed stabilization of the sulfone intermediate. Computational studies confirm that the lone pair electrons on sulfur atoms facilitate nucleophilic interactions with H₂O₂, accelerating the oxidation process.

Meta-Chloroperoxybenzoic Acid (mCPBA) as an Oxidizing Agent

Meta-chloroperoxybenzoic acid (mCPBA) offers a selective alternative for synthesizing thianthrene 5,5-dioxide under milder conditions. This method avoids the high temperatures required in H₂O₂-based protocols, thereby reducing side reactions.

In a typical synthesis, thianthrene (11.6 mmol) is dissolved in dichloromethane and treated with mCPBA (12.7 mmol) at 0°C. The reaction is quenched after 1 hour with saturated sodium bicarbonate, and the product is isolated via column chromatography (68% yield). The selectivity of mCPBA arises from its ability to transfer oxygen atoms selectively to sulfur centers without over-oxidizing aromatic rings. Nuclear magnetic resonance (NMR) studies of the reaction mixture reveal complete conversion of thianthrene to the 5,5-dioxide derivative, with no detectable sulfoxide intermediates.

Comparative kinetic analyses demonstrate that mCPBA-mediated oxidation proceeds 3.2 times faster than H₂O₂-based methods at ambient temperatures. This efficiency is attributed to the electrophilic nature of mCPBA, which directly reacts with electron-rich sulfur atoms without requiring acid catalysis.

Catalytic Oxidation Using Thianthrene Derivatives

Recent advances highlight the use of thianthrenium salts as catalytic intermediates in the synthesis of thianthrene 5,5-dioxide. For example, thianthrene perchlorate reacts with halogenating agents (e.g., N-chlorosuccinimide) in the presence of trifluoromethanesulfonic acid (TfOH) to generate reactive sulfonium intermediates. These intermediates undergo nucleophilic displacement with water or alcohols, yielding thianthrene 5,5-dioxide with >90% purity.

A catalytic cycle involving thianthrene and TfOH has been proposed:

- Thianthrene reacts with N-chlorosuccinimide to form a halogenated thianthrenium salt.

- TfOH protonates the salt, generating a highly electrophilic sulfonium species.

- Hydrolysis of the sulfonium intermediate produces thianthrene 5,5-dioxide and regenerates the catalyst.

Density functional theory (DFT) calculations corroborate this mechanism, showing a 5.6 kcal/mol activation barrier for the rate-determining step. This low barrier enables the reaction to proceed efficiently at room temperature.

Electrochemical Oxidation Strategies

Electrochemical methods provide a solvent-free route to thianthrene 5,5-dioxide, leveraging anodic oxidation in the presence of supporting electrolytes. Early work by Adams et al. demonstrated that thianthrene undergoes two-electron oxidation at a platinum anode in acetonitrile containing tetrabutylammonium perchlorate. The resulting dicationic species reacts with water to form the 5,5-dioxide derivative in 45% yield.

Optimization of electrode materials and current density has improved yields to 72%. For instance, using a carbon felt anode at 10 mA/cm² enhances mass transfer and reduces overpotential. Chronoamperometric studies reveal a linear relationship between oxidation efficiency and applied voltage, with optimal performance at 1.2 V vs. Ag/AgCl.

Comparative Analysis of Synthesis Methods

The table below summarizes key parameters for the four methods discussed:

| Method | Oxidizing Agent | Temperature (°C) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| H₂O₂/Acetic Acid | Hydrogen Peroxide | 120 | 25–60 | 85–90 |

| mCPBA | Meta-CPBA | 0 | 68 | 95 |

| Catalytic (TfOH) | N-Chlorosuccinimide | 25 | 90 | 98 |

| Electrochemical | Electrical Current | 25 | 45–72 | 88–93 |

Key Insights:

- The catalytic method achieves the highest yield and purity due to its closed-cycle mechanism.

- mCPBA offers superior selectivity but requires stoichiometric oxidant.

- Electrochemical synthesis is environmentally benign but demands specialized equipment.

Characterization and Analytical Validation

Robust characterization of thianthrene 5,5-dioxide is essential for confirming its structure and purity. The following techniques are routinely employed:

Nuclear Magnetic Resonance (NMR):

High-Resolution Mass Spectrometry (HRMS):

X-ray Crystallography:

UV-Vis Spectroscopy:

- Absorption maxima at 280 nm (π→π* transition) and 320 nm (n→π* transition of sulfone).

Chemical Reactions Analysis

Types of Reactions: Thianthrene, 5,5-dioxide undergoes various chemical reactions, including:

Oxidation: The compound can be further oxidized to form higher oxidation state derivatives.

Reduction: It can be reduced back to thianthrene under specific conditions.

Substitution: this compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, peracids.

Reduction: Reducing agents such as zinc or sodium borohydride.

Substitution: Various nucleophiles and electrophiles under appropriate conditions.

Major Products Formed:

Oxidation: Higher oxidation state derivatives.

Reduction: Thianthrene.

Substitution: Substituted thianthrene derivatives.

Scientific Research Applications

Thianthrene and its derivatives have diverse applications in chemistry, biology, medicine, and industry, with ongoing research exploring further uses. Thianthrene 5-oxide, in particular, serves as a reagent for C-H functionalization and as a building block in synthesizing pharmaceuticals.

Scientific Research Applications

Thianthrene 5-Oxide

- Chemistry Thianthrene 5-oxide is a reagent for late-stage C-H functionalization, which allows for the selective modification of molecules. It is also used as a synthon in organic synthesis and for synthesizing sterically congested dibenzothiophenes through reactions with organolithium reagents. It serves as a precursor for generating thianthrenium salts, which are used in various transformations, such as the synthesis of deuterated arenes.

- Biology Thianthrene derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

- Medicine It is a building block for synthesizing bioactive compounds and pharmaceuticals.

- Industry It is used in developing advanced materials like organic semiconductors and photonic devices.

Thianthrene Derivatives

Thianthrene derivatives can be modified at the 1- and 9-positions for selective reactions using thianthrene 5-oxide . Examples of thianthrene derivatives include 1-substituted thianthrenes, dithianthren-1-ylmethanol, dithianthren-1-ylmethanone, and 1,1′-(chloromethylene)dithianthrene .

Computational Methods

Computational chemistry, specifically density functional theory (DFT) calculations, helps understand the electronic structure, reactivity, and conformational preferences of thianthrene 5-oxide. These calculations provide insights into transition states involved in oxygen-transfer reactions and the factors influencing the selectivity of these processes.

Case Studies

- Synthesis of Thianthrene Derivatives Linked by Carbon Chains Thianthrene 5-oxide can be used to achieve selective reactions at the 1- and 9-positions .

- Electroluminescent Devices Thianthrene-5,5,10,10-tetraoxide derivatives can be used in organic electroluminescent devices .

- Desulfurization Rhodococcus erythropolis strain KA2-5-1 can degrade thianthrene via a 4S-like pathway, with sulfur-specific .

Mechanism of Action

The mechanism of action of thianthrene, 5,5-dioxide involves its ability to undergo redox reactions. The compound can donate or accept electrons, making it a versatile reagent in various chemical processes. Its molecular targets and pathways include interactions with nucleophiles and electrophiles, leading to the formation of various reaction intermediates and products .

Comparison with Similar Compounds

Thianthrene 5,5-Dioxide vs. Thianthrene 5,10-Dioxide

- Oxidation Position : Thianthrene 5,5-dioxide results from oxidation of a single sulfur atom, whereas the 5,10-dioxide involves oxidation of both sulfur atoms at opposite positions .

- Reactivity : The 5,5-dioxide is preferentially formed under nucleophilic oxidation (e.g., by hemoglobin/H₂O₂), while electrophilic agents (e.g., cytochrome P450) favor the 5,10-dioxide .

- Applications : The 5,5-dioxide is utilized in redox flow batteries due to its reversible redox behavior (~4 V vs. Li/Li⁺), whereas the 5,10-dioxide is less stable and rarely used in energy storage .

Thianthrene 5,5-Dioxide vs. Thianthrene 5,5,10,10-Tetraoxide

- Oxidation State : The tetraoxide is fully oxidized, with all sulfur atoms in +6 oxidation states, compared to the 5,5-dioxide’s partial oxidation .

- Structural Rigidity : The tetraoxide’s planar structure enhances rigidity and electrical conductivity in conjugated microporous polymers (CMPs), whereas the 5,5-dioxide is more flexible .

- Synthesis : The tetraoxide requires harsher oxidation conditions (e.g., RuO₄ or CrO₂Cl₂) compared to the 5,5-dioxide, which forms under milder permanganate oxidation .

Thianthrene 5,5-Dioxide vs. Dibenzothiophene Dioxide

- Biodegradation : Both are intermediates in microbial desulfurization, but Gordonia spp. preferentially convert thianthrene 5,5-dioxide to o-hydroxyphenyl phenylsulfone, whereas dibenzothiophene dioxide is cleaved into hydroxylated biphenyls .

- Electronic Properties: Thianthrene 5,5-dioxide’s extended aromatic system provides higher redox potentials (~4 V) compared to dibenzothiophene dioxide (~3.5 V) .

Comparative Data Table

Research Findings and Mechanistic Insights

- Redox Behavior : Thianthrene 5,5-dioxide exhibits reversible oxidation at ~4 V, making it suitable as a mediator in LiMn₂O₄-based flow batteries. Its stability outperforms thianthrene 5-oxide, which degrades under similar conditions .

- Biodegradation Pathways : Gordonia sp. IITR100 metabolizes thianthrene 5,5-dioxide via cleavage of the sulfone group, retaining aromatic rings intact, unlike dibenzothiophene derivatives .

- Electrophilic vs. Nucleophilic Oxidation : The 5,5-dioxide forms preferentially under nucleophilic conditions (e.g., H₂O₂/hemoglobin), while electrophilic agents (e.g., chloroperoxidase) yield the 5,10-dioxide. This selectivity is critical for designing oxidation-resistant materials .

Q & A

Q. What are the methodological considerations for determining the solubility of thianthrene 5,5-dioxide in organic solvents?

Solubility determination requires selecting solvents based on polarity and hydrogen-bonding capacity (e.g., alcohols, ethers, hydrocarbons) and employing techniques like gravimetric analysis or UV-Vis spectroscopy. The IUPAC-NIST Solubility Data Series recommends standardized protocols for measuring mole fraction solubility and accounting for temperature effects . For accurate comparisons, use high-purity solvents and validate results against established datasets, such as those in saturated hydrocarbons (log X = −4.2 in cyclohexane at 25°C) .

Q. How is thianthrene 5,5-dioxide synthesized, and what analytical methods validate its purity?

A common route involves oxidizing thianthrene 5-oxide with dioxirane in acetone or dichloromethane, followed by HPLC analysis to quantify products (e.g., thianthrene 5,5-dioxide, 5,10-dioxide) using petroleum ether/ethyl acetate/methanol eluents . Purity validation includes NMR (¹H/¹³C) for structural confirmation, mass spectrometry for molecular ion peaks (m/z 309.36), and HPLC retention time matching with authentic standards .

Q. What is the correct IUPAC nomenclature for thianthrene 5,5-dioxide, and how does substitutive nomenclature apply?

The preferred IUPAC name is 5λ⁶-thianthrene-5,5-dione , derived by treating the sulfone groups as ketone analogs. The functional class name "thianthrene 5,5-dioxide" remains acceptable but is secondary to substitutive nomenclature. The λ-convention specifies the hypervalent sulfur oxidation state (λ⁶) .

Q. How do solvent polarity and temperature influence the oxidation kinetics of thianthrene derivatives?

Polar aprotic solvents (e.g., acetone) enhance oxidation rates due to stabilization of the dioxirane intermediate. Kinetic studies show a 3.5-fold increase in thianthrene 5,5-dioxide yield in acetone versus dichloromethane at 20°C . Temperature-controlled experiments (e.g., 100°C in toluene) are critical for high-selectivity reactions, as noted in polyoxometalate-catalyzed oxidations .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported solubility data for thianthrene 5,5-dioxide?

Discrepancies often arise from variations in solvent purity, measurement techniques (e.g., gravimetric vs. spectroscopic), or incomplete temperature control. To resolve these:

Q. What role does thianthrene 5,5-dioxide play in designing redox-active materials for organic electronics?

Its π-donor properties enable reversible oxidation to stable radical cations (E1/2 = +0.85 V vs. SCE), making it suitable as a hole-transporting material. Cyclic voltammetry reveals multistep redox behavior, while substituents (e.g., methylsulfonyl groups) tune charge mobility in OLEDs and organic solar cells .

Q. How can thianthrene 5,5-dioxide be integrated into covalent organic frameworks (COFs) for photocatalytic applications?

The sulfone groups facilitate dipole-dipole interactions, enabling self-assembly of 2D COFs. A dibenzothiophene 5,5-dioxide core enhances crystallinity and porosity, as demonstrated in solar cell architectures. Characterization involves PXRD for structural analysis and BET for surface area determination .

Q. What metabolic pathways degrade thianthrene derivatives in microbial systems, and how can this inform biodesulfurization?

Rhodococcus species metabolize thianthrene via oxidative cleavage, producing sulfone-containing metabolites. Proteomic analysis of dsz-gene-expressing strains identifies enzymes (e.g., monooxygenases) critical for desulfurization. Mass spectrometry (e.g., m/z 245 fragment ions) tracks metabolic intermediates .

Methodological Best Practices

Q. How should researchers present solubility and partition coefficient data in publications?

- Tables : Include solvent class (e.g., ethers, alcohols), temperature, mole fraction (XS), and log P values.

- Appendices : Provide raw data (e.g., HPLC chromatograms) and calculation details (e.g., ideal molar volume Vsolute = 156.0 cm³/mol for thianthrene) .

- Figures : Use Arrhenius plots to illustrate temperature dependence of solubility.

Q. What strategies optimize the synthesis of thianthrene 5,5-dioxide derivatives for medicinal chemistry?

- Functionalization : Introduce sulfonyl or amine groups via nucleophilic substitution (e.g., 2-(methylsulfonyl)-10H-phenothiazine 5,5-dioxide) .

- Biological assays : Screen derivatives for antimicrobial activity using MIC assays and validate mechanisms via molecular docking.

Data Contradiction Analysis

Q. Why do oxidation studies report varying ratios of thianthrene 5,5-dioxide to 5,10-dioxide?

Disproportionation of the thianthrene cation radical (generated in situ) leads to mixed products. Reaction conditions (solvent, oxidant stoichiometry) critically influence outcomes. For example, excess dioxirane in acetone favors 5,5-dioxide (89% yield), while limited oxidant increases 5,10-dioxide formation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.